molecular formula C12H16Cl2N4O2 B1435920 3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride CAS No. 2097932-39-1

3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride

Cat. No.: B1435920
CAS No.: 2097932-39-1
M. Wt: 319.18 g/mol
InChI Key: GHFNKSLVGHICBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride is a useful research compound. Its molecular formula is C12H16Cl2N4O2 and its molecular weight is 319.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. One of the primary interactions is with protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . This compound acts as an ATP-competitive inhibitor of PKB, exhibiting high selectivity and potency . Additionally, it interacts with other biomolecules such as glycogen synthase kinase 3 beta (GSK3β), forkhead box O (FOXO) transcription factors, and mammalian target of rapamycin (mTOR), influencing various cellular processes .

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of cancer cells by targeting the PI3K/PKB/mTOR pathway, leading to reduced cell growth and increased apoptosis . Furthermore, it affects gene expression by altering the activity of transcription factors such as FOXO, which play a role in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets . By inhibiting PKB, it disrupts the PI3K/PKB/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis . Additionally, it modulates the activity of other enzymes and transcription factors, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The stability and degradation of the compound need to be carefully monitored to ensure consistent results in experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments or organelles, affecting its localization and activity . The distribution of the compound within tissues also depends on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with other biomolecules . The subcellular localization of the compound can influence its ability to modulate cellular processes and exert its therapeutic effects .

Properties

IUPAC Name

3-piperidin-4-yl-1H-pyrido[2,3-d]pyrimidine-2,4-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2.2ClH/c17-11-9-2-1-5-14-10(9)15-12(18)16(11)8-3-6-13-7-4-8;;/h1-2,5,8,13H,3-4,6-7H2,(H,14,15,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFNKSLVGHICBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)C3=C(NC2=O)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride
Reactant of Route 3
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3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride
Reactant of Route 4
3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride
Reactant of Route 5
3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride
Reactant of Route 6
3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.